![molecular formula C6H11NO B12328039 3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
3-Azabicyclo[4.1.0]heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[410]heptan-1-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptan-1-ol typically involves the reduction of spirocyclic oxetanyl nitriles. This process is carried out using lithium aluminum hydride (LiAlH4) as the reducing agent . The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient and cost-effective reagents is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, such as the one involving LiAlH4, are commonly used in its synthesis.
Substitution: The nitrogen atom in the compound allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for this compound.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Azabicyclo[4.1.0]heptan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms.
Bicyclo[3.1.1]heptanes: These compounds lack the nitrogen atom present in 3-Azabicyclo[4.1.0]heptan-1-ol.
Uniqueness
This compound is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-5(6)1-2-7-4-6/h5,7-8H,1-4H2 |
InChI Key |
NZCBOEIGQAQLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2(C1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


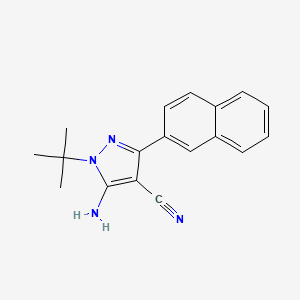
![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
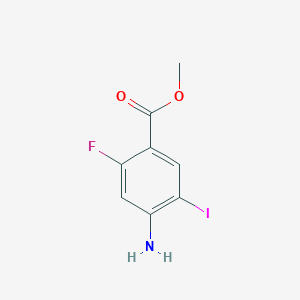
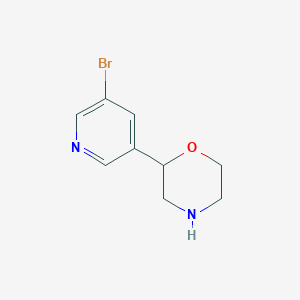
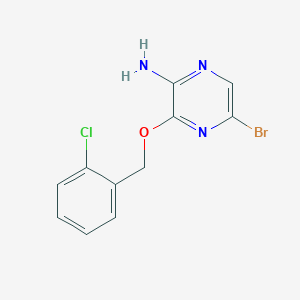

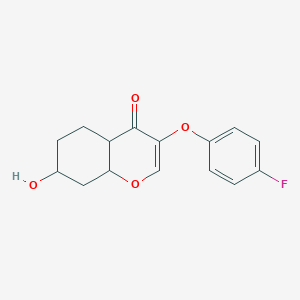

![Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-](/img/structure/B12328011.png)
![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
![Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)](/img/structure/B12328017.png)

